molecular formula C12H17ClFN B2769988 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride CAS No. 1909324-92-0

1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride

Cat. No.: B2769988
CAS No.: 1909324-92-0
M. Wt: 229.72
InChI Key: GHUWGDXTYZJAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17ClFN . It has a molecular weight of 229.72 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to a propyl chain, which is further connected to a fluorophenyl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 229.72 and a molecular formula of C12H17ClFN . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

  • Sigma Receptor Ligands : A study identified stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines as a new class of σ receptor ligands, which show different selectivities for the receptor's subtypes. Specifically, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine and cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine demonstrated significant potency as σ1 and σ2 receptor ligands, respectively (Schinor et al., 2020).

  • Anti-Influenza Virus Agents : Another research focused on designing novel tricyclic compounds with a unique amine moiety, based on the structure of triperiden, for the development of anti-influenza virus agents. A compound within this class showed potent anti-influenza A virus activity and was well-tolerated in mice, indicating its potential as a novel anti-influenza virus agent (Oka et al., 2001).

  • Synthesis and Crystal Structures : Research on the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives, including 1-(4-Fluorophenyl)-3-[4-(propan-2-yl)phenyl] prop-2-en-1-one, has been conducted. This study provides insights into the structural properties of compounds related to 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride (Salian et al., 2018).

  • Corticotrophin-Releasing Factor Receptor Antagonist : A specific derivative, SSR125543A, has been identified as a potent and selective corticotrophin-releasing factor(1) receptor antagonist, which demonstrates effectiveness in various models, indicating potential therapeutic applications (Gully et al., 2002).

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. As it is used for research purposes , it could potentially find applications in various fields depending on the outcomes of these studies.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)propan-2-yl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-11(2,12(14)7-8-12)9-3-5-10(13)6-4-9;/h3-6H,7-8,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUWGDXTYZJAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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